Neutral red
Overview
Description
Neutral Red, also known as toluylene red, Basic Red 5, or C.I. 50040, is a eurhodin dye used for staining in histology . It is often used for staining living cells . It stains lysosomes red .
Synthesis Analysis
Neutral Red-carbon nanodots have been prepared by a simple synthesis method based on microwave irradiation under controlled temperature and pressure . The synthesized NR-CDs have been characterized by different techniques, demonstrating the covalent bonding of Neutral Red molecules to the carbon dots nanostructure .
Molecular Structure Analysis
The molecular structure of neutral red differs under different pH and redox potentials . These structures include NRH+, reduced neutral red (NRH2), and leuco neutral red (NR) . The absorption band of the cationic form of the dye in the visible region of the spectrum is due to one transition S0→S1 (HOMO–LUMO), for its neutral form, there are two transitions S0→S1 (HOMO→LUMO) and S0→S2 (HOMO-1→LUMO), with the latter having a higher intensity .
Chemical Reactions Analysis
The absorption spectra of neutral red in an aqueous solution (both neutral NR0 and protonated NR+ forms) were interpreted using TD-DFT/DFT calculations with different hybrid functionals . The protonation of the dye chromophore introduces significant changes in HOMO shape .
Physical And Chemical Properties Analysis
Neutral Red is a cationic dye (C15H16N4HCl) that is often used as a pH indicator in analytical laboratories . In the presence of neutral red and groundwater microbes, acetate signals in coal surface chemistry increased .
Scientific Research Applications
Cell Viability and Cytotoxicity Assessment : Neutral Red is extensively used in cell viability and cytotoxicity tests. It offers a quantitative measure of viable cells in culture, based on the ability of living cells to incorporate and bind the dye in their lysosomes. This method is cheaper and more sensitive compared to other cytotoxicity tests, making it widely applicable in biomedical and environmental research (Repetto, Peso, & Zurita, 2008).
Ecotoxicology and Environmental Applications : In environmental biotechnology, Neutral Red shows promise as an electron shuttle. Its injections into coal seam-associated groundwater have been found to significantly increase methanogenesis. Its ecotoxicity has been tested on various microorganisms and plants, revealing insights into its environmental impact (Kastury, Juhasz, Beckmann, & Manefield, 2015).
In Vitro Toxicology : The Neutral Red cytotoxicity assay has been adapted for ecotoxicity studies using fish cells, in an effort to develop alternatives to live animal testing for xenobiotic toxicity. This assay measures the acute cytotoxicities of a broad spectrum of chemical test agents, establishing structure-toxicity relationships and studying metabolism-mediated cytotoxicity (Babich & Borenfreund, 1990).
Confocal Laser Scanning Microscopy in Plant Biology : Neutral Red is utilized in confocal laser scanning microscopy for studying plant roots. It rapidly penetrates root tissues, accumulates in vacuoles, and has affinity to suberin and lignin, making it a suitable probe for visualizing various root structures (Dubrovsky et al., 2006).
Water Quality Assessment : A clearance index based on Neutral Red has been optimized for bivalves to serve as an indicator of physiological stress. This application is significant for monitoring the ecological status of water bodies, demonstrating the versatility of Neutral Red in environmental monitoring (Martínez-Haro et al., 2016).
Future Directions
Neutral Red has been demonstrated for the first time to serve as a CO2 sensor, because of its unique optical properties, which change with dissolved carbon dioxide (dCO2) concentrations . Future studies will evaluate the feasibility of Neutral Red as an intracellular in vivo pCO2 sensor in aquatic organisms critically impacted by increasing global CO2 levels .
properties
IUPAC Name |
8-N,8-N,3-trimethylphenazine-2,8-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSADBUBUOPOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150645-85-5 | |
Record name | Poly(neutral red) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150645-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90883440 | |
Record name | 3-Amino-7-dimethylamino-2-methylphenazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] | |
Record name | Neutral Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2444 | |
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Product Name |
Neutral red | |
CAS RN |
553-24-2 | |
Record name | Neutral Red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neutral red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEUTRAL RED | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NEUTRAL RED | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3092 | |
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Record name | 2,8-Phenazinediamine, N8,N8,3-trimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-7-dimethylamino-2-methylphenazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N8,N8,3-trimethyl-2,8-phenazinediamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEUTRAL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261QK3SSBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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